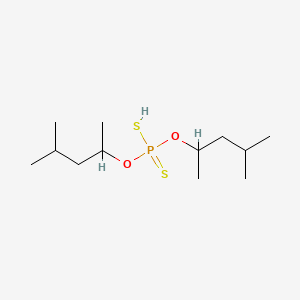
2-Pentanol, 4-methyl-, hydrogen phosphorodithioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Pentanol, 4-methyl-, hydrogen phosphorodithioate is an organic compound with the molecular formula C6H14O. It is also known by other names such as isobutylmethylcarbinol and methylisobutylcarbinol . This compound is used in various industrial applications, including as a frother in mineral flotation and in the production of lubricant oil additives .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pentanol, 4-methyl-, hydrogen phosphorodithioate typically involves the reaction of 2-Pentanol, 4-methyl- with phosphorus pentasulfide (P2S5) under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is usually conducted at elevated temperatures to ensure complete conversion .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed and heated under controlled conditions. The product is then purified through distillation or other separation techniques to obtain the desired compound in high purity .
Análisis De Reacciones Químicas
Types of Reactions
2-Pentanol, 4-methyl-, hydrogen phosphorodithioate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: It can be reduced to form alcohols or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions where the hydrogen phosphorodithioate group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) for oxidation, and reducing agents like lithium aluminum hydride (LiAlH4) for reduction. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include ketones, carboxylic acids, alcohols, and substituted derivatives depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
2-Pentanol, 4-methyl-, hydrogen phosphorodithioate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a solvent in various chemical reactions.
Biology: It is used in the study of enzyme kinetics and as a model compound in biochemical research.
Medicine: It is investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Mecanismo De Acción
The mechanism of action of 2-Pentanol, 4-methyl-, hydrogen phosphorodithioate involves its interaction with molecular targets such as enzymes and receptors. It can act as an inhibitor or activator of specific biochemical pathways, depending on its concentration and the specific target. The compound’s effects are mediated through its ability to form hydrogen bonds and other interactions with target molecules .
Comparación Con Compuestos Similares
Similar Compounds
2-Methyl-4-pentanol: Similar in structure but lacks the hydrogen phosphorodithioate group.
4-Methyl-2-pentanol: Another isomer with similar properties but different molecular arrangement.
Methylisobutylcarbinol: A common name for 2-Pentanol, 4-methyl-, with similar industrial applications.
Uniqueness
2-Pentanol, 4-methyl-, hydrogen phosphorodithioate is unique due to its specific functional group, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring specific reactivity and stability .
Propiedades
Número CAS |
6028-47-3 |
|---|---|
Fórmula molecular |
C12H27O2PS2 |
Peso molecular |
298.5 g/mol |
Nombre IUPAC |
bis(4-methylpentan-2-yloxy)-sulfanyl-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C12H27O2PS2/c1-9(2)7-11(5)13-15(16,17)14-12(6)8-10(3)4/h9-12H,7-8H2,1-6H3,(H,16,17) |
Clave InChI |
KGYKKBGZPGVFOS-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CC(C)OP(=S)(OC(C)CC(C)C)S |
Descripción física |
Liquid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


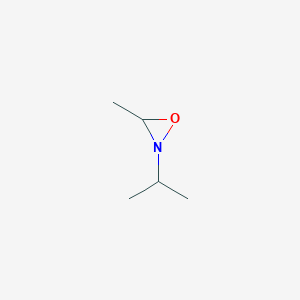
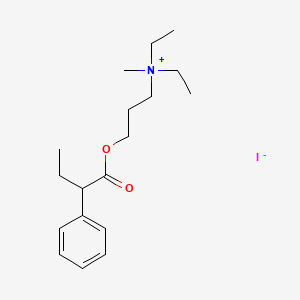

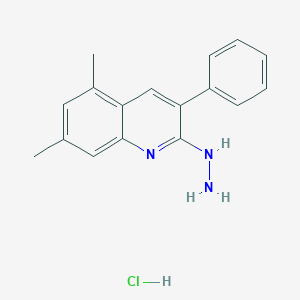
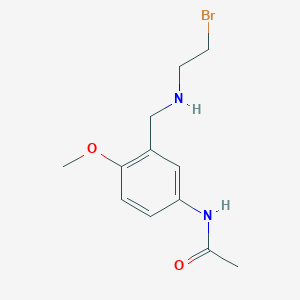
![N~1~,N~1~-Dimethyl-N~2~-[2-(2-methyl-2H-1,3-benzodioxol-2-yl)ethyl]ethane-1,2-diamine--hydrogen chloride (1/2)](/img/structure/B13754093.png)
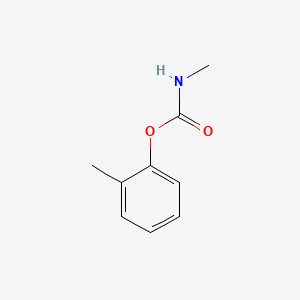
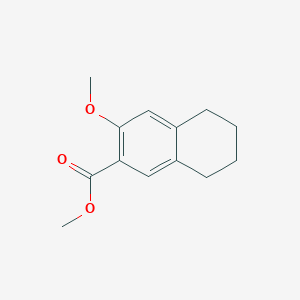
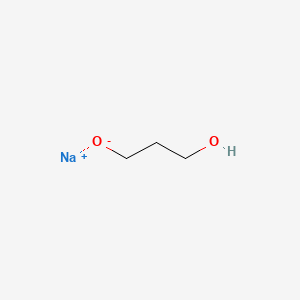
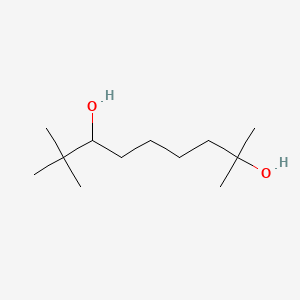
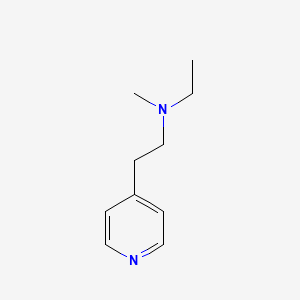

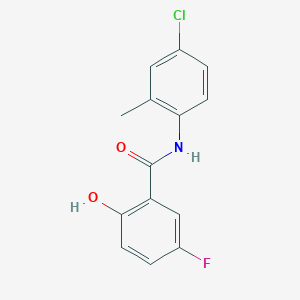
![11H-Indeno[2,1-a]phenanthrene](/img/structure/B13754142.png)
